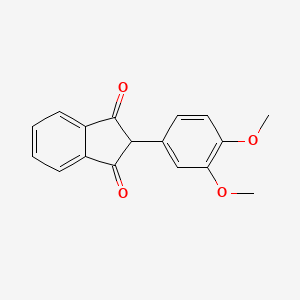

![molecular formula C11H14N2O5S B1347232 3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid CAS No. 7478-88-8](/img/structure/B1347232.png)

3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid, also known as 3-APA, is an organic compound that is widely used in various scientific fields. It is a sulfonamide derivative of 4-acetamidophenol, an aromatic compound with a variety of applications. 3-APA has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds, as well as in the treatment of diseases such as cancer and diabetes. 3-APA has also been used to study the structure and function of proteins and enzymes, as well as to study the biochemical and physiological effects of various drugs.

Scientific Research Applications

Antimicrobial Applications

The compound has been synthesized as a promising scaffold for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Treatment of Multidrug-Resistant Infections

Infections caused by multidrug-resistant bacterial and fungal pathogens represent a significant global health concern. The compound has shown potential in developing novel compounds targeting these drug-resistant microbial strains .

Activity Against Candida Auris

The derivatives of the compound demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Broad-Spectrum Antimicrobial Activity

Hydrazones, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity. This activity extended to methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species .

Nonsteroidal Anti-Inflammatory Drug (NSAID)

Medical, Environmental, and Industrial Research

Mechanism of Action

Target of Action

The primary targets of 3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid are Carbonic anhydrase 1 and Carbonic anhydrase 2 . These enzymes play a crucial role in maintaining the pH and fluid balance in the body.

Mode of Action

3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid interacts with its targets, Carbonic anhydrase 1 and Carbonic anhydrase 2, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the pH and fluid balance in the body.

Biochemical Pathways

The inhibition of Carbonic anhydrase 1 and Carbonic anhydrase 2 by 3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid affects several biochemical pathways. These include the carbon dioxide transport and the bicarbonate buffer system, which are crucial for maintaining the pH balance in the body .

Result of Action

The molecular and cellular effects of 3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid’s action include changes in the pH balance and fluid regulation in the body . By inhibiting Carbonic anhydrase 1 and Carbonic anhydrase 2, the compound can affect various physiological processes that depend on these enzymes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s interaction with its targets and its overall therapeutic effects .

properties

IUPAC Name |

3-[(4-acetamidophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-8(14)13-9-2-4-10(5-3-9)19(17,18)12-7-6-11(15)16/h2-5,12H,6-7H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPNHFVXBVQRJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322570 |

Source

|

| Record name | N-(4-Acetamidobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7478-88-8 |

Source

|

| Record name | 7478-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Acetamidobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)